
2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride has anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the growth of cancer cells by inducing apoptosis. In addition, it has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride in lab experiments is its high potency and selectivity towards certain enzymes and receptors. This makes it a useful tool for studying the mechanisms of action of these enzymes and receptors. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride. One direction is to study its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance their effectiveness. Furthermore, research can be done to improve the solubility of this compound in water, which would make it more versatile in lab experiments.
Synthesemethoden
The synthesis of 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride involves the reaction of 2-thiophenecarboxylic acid and 2-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The intermediate product is then reacted with 5-methyl-1H-imidazole-4-carboxaldehyde to yield the final product. This synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory and anti-tumor agent. In agriculture, it has been used as a fungicide and insecticide. In materials science, it has been studied for its potential use in organic electronics and optoelectronics.
Eigenschaften
CAS-Nummer |
143075-33-6 |
|---|---|
Produktname |
2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride |
Molekularformel |
C14H14ClN3OS |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
1-[(5-methyl-1H-imidazol-4-yl)methyl]-3-thiophen-2-ylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C14H13N3OS.ClH/c1-10-12(16-9-15-10)8-17-6-2-4-11(14(17)18)13-5-3-7-19-13;/h2-7,9H,8H2,1H3,(H,15,16);1H |
InChI-Schlüssel |
XBRNVNVZXOQKFA-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CN2C=CC=C(C2=O)C3=CC=CS3.Cl |
Kanonische SMILES |
CC1=C(N=CN1)CN2C=CC=C(C2=O)C3=CC=CS3.Cl |
Andere CAS-Nummern |
143075-33-6 |
Synonyme |
1-((5-Methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-2(1H)-pyridinone m onohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



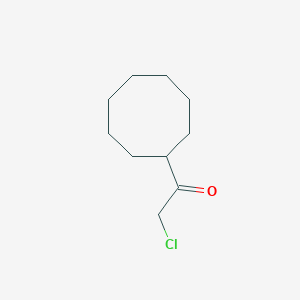
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

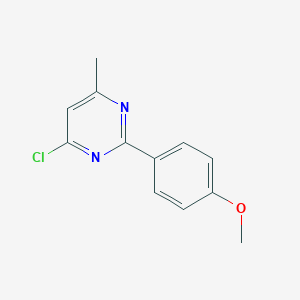

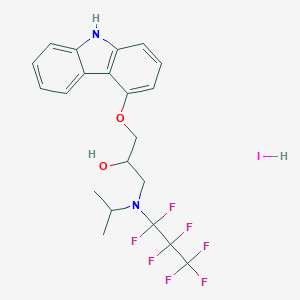
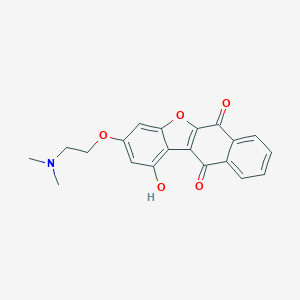
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)

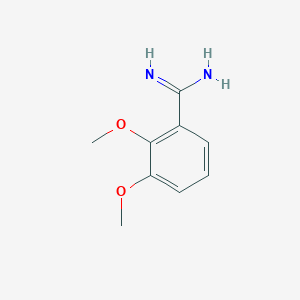


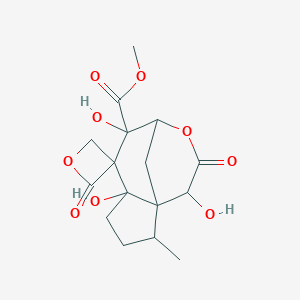
![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)